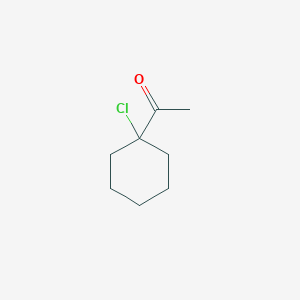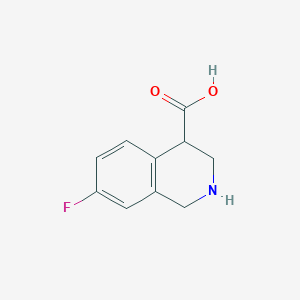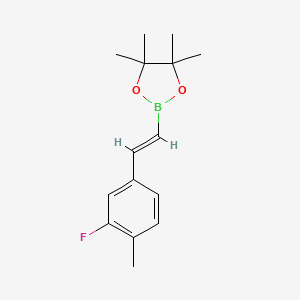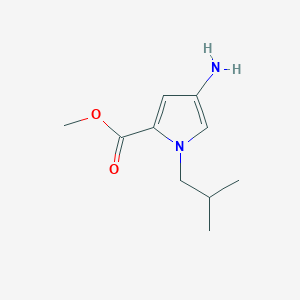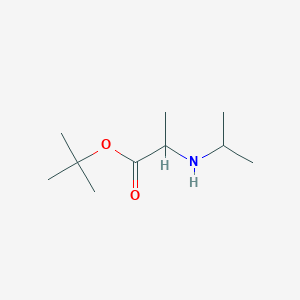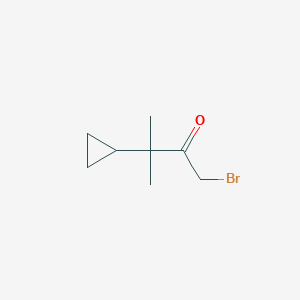
1-Bromo-3-cyclopropyl-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is part of a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in stoichiometric amounts.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, amines, or thiols.
Reduction: Yields the corresponding alcohol, 3-cyclopropyl-3-methylbutan-2-ol.
Oxidation: Results in carboxylic acids or ketones, depending on the extent of oxidation.
科学研究应用
1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Bromo-3-cyclopropyl-3-methylbutan-2-one depends on its reactivity with various biological and chemical targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties. The specific molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-methylbutan-2-one: Lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-3,3-dimethylbutan-2-one: Features two methyl groups instead of a cyclopropyl ring, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its cyclopropyl ring, which introduces strain and influences its chemical behavior, making it a valuable compound for specific synthetic applications.
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
1-bromo-3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2,6-3-4-6)7(10)5-9/h6H,3-5H2,1-2H3 |
InChI 键 |
UYOXJXVYUKOLLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



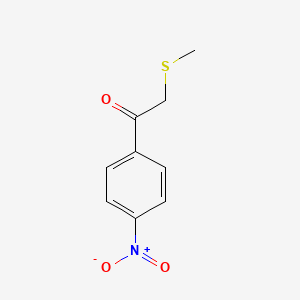

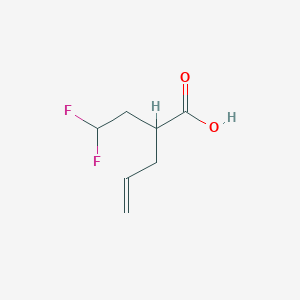
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
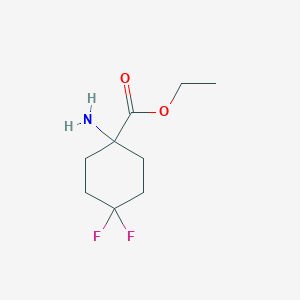
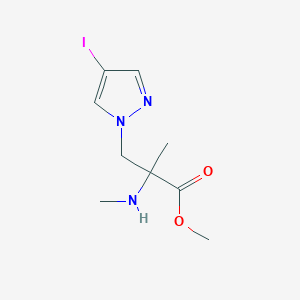

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
